3-chloro-2-phenylimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJDCKJVJPINNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357420 | |
| Record name | 3-Chloro-2-phenyl-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64413-91-8 | |
| Record name | 3-Chloro-2-phenyl-imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 2 Phenylimidazo 1,2 a Pyridine and Its Derivatives
Foundational Synthetic Approaches to the Imidazo[1,2-a]pyridine (B132010) Ring System
The initial construction of the imidazo[1,2-a]pyridine nucleus is a well-established field in organic chemistry, with several foundational methods forming the bedrock of modern synthesis.
Condensation Reactions Involving 2-Aminopyridines and Carbonyl Compounds (e.g., α-Haloketones/Aldehydes)
The most prevalent and traditional method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. bio-conferences.orgnih.gov To obtain the 2-phenyl substituted scaffold, α-bromoacetophenone is a commonly used reagent. The reaction mechanism proceeds through an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide. This is followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl carbon, and a subsequent dehydration step to yield the aromatic fused heterocyclic system. bio-conferences.org
Various conditions have been developed to optimize this transformation. Research has shown that the reaction can be performed without a catalyst and solvent at elevated temperatures (60°C). bio-conferences.org Additionally, solvent-free, one-pot procedures have been developed. One such method involves the in situ generation of the α-bromoketone from acetophenone (B1666503) using an ionic liquid like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), which then reacts with 2-aminopyridine in the presence of sodium carbonate at room temperature, affording excellent yields. nih.gov
| Acetophenone Derivative | 2-Aminopyridine Derivative | Conditions | Yield |
|---|---|---|---|
| Acetophenone | 2-Aminopyridine | [Bmim]Br₃, Na₂CO₃, Solvent-free, RT, 40 min | 82% |
| 4-Fluoroacetophenone | 2-Aminopyridine | [Bmim]Br₃, Na₂CO₃, Solvent-free, RT, 40 min | 85% |
| 4-Chloroacetophenone | 2-Aminopyridine | [Bmim]Br₃, Na₂CO₃, Solvent-free, RT, 40 min | 89% |
| Acetophenone | 2-Amino-5-chloropyridine (B124133) | [Bmim]Br₃, Na₂CO₃, Solvent-free, RT, 45 min | 80% |
Tschitschibabin-type Cyclizations
The first reported synthesis of the imidazo[1,2-a]pyridine ring system was developed by Aleksei Tschitschibabin in 1925. bio-conferences.org This reaction, a type of cyclization, initially involved heating 2-aminopyridine with bromoacetaldehyde (B98955) in a sealed tube at high temperatures (150-200 °C), which resulted in modest yields. bio-conferences.org The mechanism is analogous to the condensation with α-haloketones. Later improvements included the addition of a base, such as sodium bicarbonate, to facilitate the reaction. bio-conferences.org
While the term "Tschitschibabin reaction" more commonly refers to the amination of pyridine (B92270) with sodium amide to form 2-aminopyridine wikipedia.org, the Tschitschibabin cyclization specifically describes this formation of the imidazo[1,2-a]pyridine ring. The mechanism involves the nucleophilic attack of the pyridine ring nitrogen onto the aldehyde's carbonyl-adjacent carbon, followed by cyclization and dehydration. bio-conferences.orgwikipedia.org
Advanced and Catalytic Synthesis Strategies for Imidazo[1,2-a]pyridines
To overcome the limitations of classical methods, such as harsh conditions or the need for lachrymatory α-haloketones, numerous advanced catalytic strategies have been developed.
Transition-Metal-Catalyzed Reactions (e.g., Copper-, Palladium-, Iron-Catalyzed)
Transition metals are pivotal in modern organic synthesis, enabling efficient and selective formation of complex molecules.
Copper-Catalyzed Reactions: Copper catalysts are widely employed for the synthesis of imidazo[1,2-a]pyridines through various pathways. A prominent method is the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and readily available acetophenones. organic-chemistry.org Other copper-catalyzed approaches include three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes beilstein-journals.org, and the reaction of aminopyridines with nitroolefins using air as the oxidant. organic-chemistry.org Copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines also provides a high-yield route to the scaffold. organic-chemistry.org
Palladium-Catalyzed Reactions: Palladium catalysis offers powerful tools for C-C and C-N bond formation. Microwave-assisted, one-pot, three-component reactions catalyzed by Pd(OAc)₂ are used to synthesize 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, palladium catalysts facilitate multi-step, one-pot sequences, such as a cyclization/Suzuki coupling/heteroarylation cascade, to build highly substituted imidazo[1,2-a]pyridine derivatives. nih.gov Ligand-free Pd(OAc)₂ has also been shown to be highly efficient for the direct C-3 arylation of imidazo[1,2-a]pyridines using aryl bromides. acs.org
Iron-Catalyzed Reactions: Iron, being an abundant and non-toxic metal, is an attractive catalyst for green chemistry. Iron(III) chloride (FeCl₃) has been identified as an effective catalyst in cascade reactions between nitroolefins and 2-aminopyridines. researchgate.net Similarly, iron(II) chloride (FeCl₂) catalyzes the synthesis from 2-aminopyridines and α,β-unsaturated nitroolefins. thieme-connect.com An FeBr₃-catalyzed method enables the direct functionalization of 2-arylimidazo[1,2-a]pyridines with aryl aldehydes through an aerobic oxidative cross-dehydrogenative coupling process. rsc.org
| Catalyst | Reactants | Reaction Type | Reference |
|---|---|---|---|
| CuI | 2-Aminopyridines + Acetophenones | Aerobic Oxidative Cyclization | organic-chemistry.org |
| CuBr | Aminopyridines + Nitroolefins | One-pot Synthesis (Air as oxidant) | organic-chemistry.org |
| Pd(OAc)₂ | 2-Amino-5-halopyridines + Halocarbonyls + Boronic Acids | Microwave-assisted Cyclization/Suzuki Coupling | nih.gov |
| FeCl₂ | 2-Aminopyridines + Nitroolefins | Michael Addition/Cyclization/Denitration | thieme-connect.com |
| FeBr₃ | 2-Arylimidazo[1,2-a]pyridines + Aldehydes | Aerobic Oxidative C-H Functionalization | rsc.org |
Aerobic Oxidative Cyclizations
Utilizing molecular oxygen from the air as the terminal oxidant represents a significant advancement in green chemistry. Several methods for imidazo[1,2-a]pyridine synthesis fall under this category. Copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters is a rapid and environmentally friendly approach. nih.gov This strategy avoids pre-functionalized starting materials and generates water as the primary byproduct. organic-chemistry.org The CuI-catalyzed reaction between 2-aminopyridines and acetophenones also proceeds via an aerobic oxidative pathway. organic-chemistry.org These methods are advantageous due to their operational simplicity and the use of an abundant, non-toxic oxidant. organic-chemistry.orgorganic-chemistry.org
Metal-Free and Environmentally Conscious Approaches
The development of synthetic methods that avoid transition metals and harsh reagents is a key goal of sustainable chemistry. The synthesis of the target compound, 3-chloro-2-phenylimidazo[1,2-a]pyridine, is often achieved through a metal-free C-H functionalization of the pre-formed 2-phenylimidazo[1,2-a]pyridine (B181562) core.
A facile and highly regioselective method for the C-3 chlorination of imidazo[1,2-a]pyridines uses sodium chlorite (B76162) (NaClO₂) as the chlorine source in the presence of acetic acid. nih.govrsc.org This transition-metal-free reaction provides an efficient route to form the C-Cl bond specifically at the electron-rich C-3 position of the imidazole (B134444) ring. nih.gov The reaction is believed to proceed via electrophilic attack at the C-3 position, which is the most nucleophilic site on the ring system. semanticscholar.org
Other environmentally conscious approaches for forming the core ring system include:
Visible-light-promoted synthesis: Transition-metal-free, regioselective C-H arylation of 2-phenylimidazo[1,2-a]pyridines can be achieved using visible light as a sustainable energy source. icsr.inmdpi.com
Ultrasound-assisted synthesis: A metal-free synthesis using a KI/tert-butyl hydroperoxide system in water can be accelerated by ultrasound irradiation. organic-chemistry.org
Electrochemical strategies: Mild and energy-efficient electrochemical methods have been developed for the synthesis of functionalized imidazo[1,2-a]pyridines without the need for external heating or transition metal catalysts. organic-chemistry.org
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. derpharmachemica.comresearchgate.net This technology has been effectively applied to the synthesis of imidazo[1,2-a]pyridine derivatives.
One prominent application involves the reaction of a phenacyl bromide with a 2-aminopyridine. derpharmachemica.com Under solvent-free conditions and catalyzed by an ionic liquid such as 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, this condensation proceeds rapidly under microwave irradiation. For instance, a mixture of phenacyl bromide and 2-aminopyridine, when irradiated at 100°C in a sealed tube, can form the desired imidazo[1,2-a]pyridine product in as little as 30 seconds. derpharmachemica.com This method significantly reduces reaction times from hours or even days to mere minutes or seconds. derpharmachemica.com
Another microwave-assisted approach is the one-pot, three-component synthesis from pyridine, an α-bromoketone, and a reagent like guanidine (B92328), urea, or thiourea. researchgate.net The initial reaction between pyridine and phenacyl bromide under microwave irradiation for one minute forms the phenacylpyridinium bromide intermediate. Subsequent addition of guanidine hydrochloride and further microwave irradiation at 150°C for 2-3 minutes yields the 2-phenylimidazo[1,2-a]pyridine. researchgate.net
Furthermore, microwave heating has been successfully utilized in multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction. When 2-azidobenzaldehyde, 2-aminopyridine, and tert-butyl isocyanide were reacted using a microwave energy source, the reaction time was reduced to 30 minutes with an improved yield of 89%. mdpi.com Similarly, in the synthesis of imidazo[1,2-a]pyrimidin-5(8H)-ones, microwave heating at 160°C for 20-30 minutes provided high yields of the desired products. nih.gov These examples underscore the efficiency and broad applicability of microwave assistance in synthesizing this heterocyclic system. mdpi.comnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Conditions | Microwave Conditions | Yield (MW) | Reference |
|---|---|---|---|---|
| GBB Reaction (2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide) | 60°C, 8 hours | 30 minutes | 89% | mdpi.com |
| Phenacyl bromide + 2-amino pyridine | Days or hours | 30 seconds | Good | derpharmachemica.com |
| Pyridine + Phenacyl bromide + Guanidine | Not specified | 2-3 minutes (total ~4 min) | Excellent | researchgate.net |
Mechanochemical Synthesis Protocols
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. This technique has been applied to the synthesis of biologically relevant imidazo[1,2-a]pyridine derivatives. While specific protocols for this compound are not extensively detailed, the general applicability of mechanochemistry to this class of compounds has been demonstrated, suggesting a viable synthetic route. acs.org
Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyridine Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.com Several MCRs are employed for the synthesis of the imidazo[1,2-a]pyridine core. mdpi.combeilstein-journals.orgmdpi.combio-conferences.org
Groebke–Blackburn–Bienaymé (GBB) Reaction and its Variants
The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone MCR for producing 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comnih.gov This acid-catalyzed, three-component condensation involves an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.govnih.govbeilstein-journals.org The reaction proceeds via the formation of a Schiff base from the amidine and aldehyde, which is then activated by a proton. This enables a nucleophilic attack by the isocyanide, followed by an intramolecular cyclization to yield the final product. nih.gov
Catalysts like scandium triflate (Sc(OTf)₃) or perchloric acid are often used to facilitate the reaction. beilstein-journals.orgnih.gov The GBB reaction has proven to be a robust method for creating libraries of imidazo[1,2-a]pyridine-containing compounds, including peptidomimetics, by varying each of the three starting components. beilstein-journals.orgnih.govbeilstein-journals.org For example, reacting 2-amino-5-chloropyridine with an aldehyde and an isocyanide provides a direct route to derivatives with a chlorine atom on the pyridine ring. nih.gov
Three-Component Coupling Reactions (e.g., 2-Aminopyridine, Aldehyde, Alkyne)
Another significant MCR for synthesizing imidazo[1,2-a]pyridines involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.orgnih.gov This copper-catalyzed process offers a direct and efficient pathway to a wide array of 2,3-disubstituted imidazo[1,2-a]pyridines. bio-conferences.org The reaction mechanism typically involves the formation of an intermediate that undergoes cyclization to build the fused heterocyclic ring system.
A related and powerful three-component reaction is the aza-Friedel–Crafts reaction, which can be used to achieve C3-alkylation of pre-formed imidazo[1,2-a]pyridines. mdpi.com In a process catalyzed by Yttrium(III) triflate (Y(OTf)₃), an imidazo[1,2-a]pyridine, an aldehyde, and an amine (like morpholine) react to form C3-alkylated products in moderate to good yields. mdpi.com This method is notable for its operational simplicity, tolerance of various functional groups, and high atom economy. mdpi.com
Table 2: Examples of Three-Component Coupling Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Aldehyde | Terminal Alkyne | Copper | 2,3-disubstituted imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Phenylimidazo[1,2-a]pyridine | Aldehyde | Amine (e.g., Morpholine) | Y(OTf)₃ | C3-alkylated imidazo[1,2-a]pyridines | mdpi.com |
One-Pot Synthesis Techniques
One-pot synthesis, which involves multiple sequential reactions in a single reactor, is a highly efficient strategy that avoids the lengthy separation and purification of intermediates, thereby saving time and resources. Several one-pot methods have been developed for imidazo[1,2-a]pyridines. nih.govrsc.org
A common one-pot approach begins with the in situ generation of an α-haloketone. For example, an acetophenone can be treated with a brominating agent like [Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide) under solvent-free conditions. nih.gov The resulting α-bromoacetophenone is not isolated but is directly reacted with a 2-aminopyridine in the same vessel to yield the 2-phenylimidazo[1,2-a]pyridine. This method has been shown to be effective for acetophenones bearing various substituents, providing the final products in excellent yields (72-89%). nih.gov
Another one-pot, three-step synthesis allows for the formation of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols using a dual flavin and iodine catalytic system. organic-chemistry.org Additionally, FeBr₃ has been used as a catalyst to functionalize 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes in a one-pot aerobic oxidative process, leading to 3-aroylimidazo[1,2-a]pyridine derivatives. rsc.org These one-pot methodologies provide practical and efficient access to a broad range of substituted imidazo[1,2-a]pyridines. rsc.org
Regioselective Introduction of Chloro and Phenyl Substituents in this compound
Achieving the specific substitution pattern of this compound requires precise control over the regiochemistry of the synthetic reactions.
The introduction of the 2-phenyl group is commonly achieved through methods starting with a phenyl-containing building block. The classic synthesis involves the condensation of a 2-aminopyridine with a 2-halo-acetophenone (e.g., 2-bromoacetophenone). nih.gov This reaction, known as the Tschitschibabin reaction, directly and regioselectively places the phenyl group at the C2 position.
The introduction of the chloro substituent at the C3 position is more challenging and often involves electrophilic substitution on a pre-formed 2-phenylimidazo[1,2-a]pyridine ring. The imidazo[1,2-a]pyridine system is electron-rich, and the C3 position is the most nucleophilic and thus most susceptible to electrophilic attack. acs.org While direct fluorination using reagents like Selectfluor has been well-documented to occur regioselectively at C3, analogous chlorination reactions can be performed using suitable electrophilic chlorine sources (e.g., N-chlorosuccinimide, NCS). acs.org
Alternatively, a tandem nucleophilic substitution/cyclization reaction between a 2-aminopyridine and a specifically designed gem-dibromovinyl compound can provide regioselective access to 3-substituted imidazo[1,2-a]pyridines. lookchem.comresearchgate.net For instance, reacting 2-aminopyridine with 1,1-dibromo-2-phenylethene can lead to the formation of 3-phenylimidazo[1,2-a]pyridine. lookchem.com A similar strategy using a starting material that incorporates the desired chloro-phenyl moiety could potentially be devised. For example, the synthesis of 3-(4-chlorophenyl)imidazo[1,2-a]pyridine (B599600) has been reported, demonstrating that a phenyl ring substituted with chlorine can be introduced at the C3 position. lookchem.com To obtain the target this compound, a strategy would involve first synthesizing 2-phenylimidazo[1,2-a]pyridine and then performing a regioselective chlorination at the C3 position.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-phenylimidazo[1,2-a]pyridine |
| 3-aminoimidazo[1,2-a]pyridine |
| 2-aminopyridine |
| 2-halo-acetophenone |
| 2-bromoacetophenone |
| 2-azidobenzaldehyde |
| tert-butyl isocyanide |
| 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate |
| phenacyl bromide |
| guanidine |
| urea |
| thiourea |
| phenacylpyridinium bromide |
| 6-methylisocytosine |
| imidazo[1,2-a]pyrimidin-5(8H)-one |
| scandium triflate |
| perchloric acid |
| 2-amino-5-chloropyridine |
| Yttrium(III) triflate |
| morpholine |
| 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) |
| 3-thioimidazo[1,2-a]pyridine |
| 3-aroylimidazo[1,2-a]pyridine |
| N-chlorosuccinimide (NCS) |
| 1,1-dibromo-2-phenylethene |
| 3-phenylimidazo[1,2-a]pyridine |
Strategies for C2-Phenyl and C3-Chloro Functionalization
The introduction of a phenyl group at the C2 position and a chlorine atom at the C3 position of the imidazo[1,2-a]pyridine scaffold is a common strategy in the synthesis of this class of compounds. The most prevalent approach involves a two-step sequence: the initial construction of the 2-phenylimidazo[1,2-a]pyridine skeleton, followed by electrophilic chlorination.
C2-Phenyl Functionalization: The construction of the 2-phenylimidazo[1,2-a]pyridine core is most frequently accomplished via the condensation of a substituted 2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone. nih.gov This method, a variation of the Tschitschibabin reaction, is robust and accommodates a wide range of substituents on both the pyridine and phenyl rings.
Alternative one-pot syntheses have been developed to improve efficiency. One such method involves the reaction of acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3), and a 2-aminopyridine in the presence of sodium carbonate. nih.gov This approach avoids the pre-synthesis and handling of lachrymatory α-haloketones by generating the α-bromoacetophenone in situ. nih.gov Other one-pot, three-component reactions using aldehydes, 2-aminopyridines, and other reagents have also been reported to yield 2,3-disubstituted imidazo[1,2-a]pyridines. nih.govresearchgate.net
C3-Chloro Functionalization: The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic, making it susceptible to electrophilic substitution. nih.gov Consequently, the chlorination of 2-phenylimidazo[1,2-a]pyridine occurs regioselectively at this site. A variety of chlorinating agents have been employed to achieve this transformation.
Common reagents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), and chlorine gas (Cl2), though the latter can be hazardous to handle. researchgate.net More recent and safer methods utilize sodium chlorite (NaClO2) in the presence of an acid, which provides an efficient and metal-free approach to C3-chlorination. researchgate.net Another advanced method employs dichloro(aryl)-λ³-iodanes, such as dichloro(4-(trifluoromethyl)phenyl)-λ³-iodane, which act as mild and effective sources of electrophilic chlorine, avoiding the need for harsh oxidants or metal catalysts. researchgate.net
The following table summarizes selected synthetic strategies for the functionalization of the imidazo[1,2-a]pyridine core.
| Functionalization | Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| C2-Phenylation | Acetophenone, 2-Aminopyridine | [Bmim]Br3, Na2CO3, Room Temp. | 2-phenylimidazo[1,2-a]pyridine | 82% | nih.gov |
| C3-Chlorination | 2-phenylimidazo[1,2-a]pyridine | NaClO2, CH3COOH, DMF, 60 °C | This compound | 92% | researchgate.net |
| C3-Chlorination | Imidazo-fused heterocycles | p-CF3-PhICl2, CH2Cl2, Room Temp. | 3-chloro-imidazo-fused heterocycles | High | researchgate.net |
| C3-Alkylation | 2-phenylimidazo[1,2-a]pyridine, Aldehydes, Amines | Y(OTf)3, Toluene, 110 °C | C3-alkylated imidazo[1,2-a]pyridines | 75-92% | nih.govmdpi.com |
| C3-Aroylation | 2-arylimidazo[1,2-a]pyridines, Aromatic aldehydes | FeBr3, Air, DCE, 80 °C | 3-aroylimidazo[1,2-a]pyridine | High | rsc.org |
Mechanistic Pathways of Target Compound Formation
The formation of this compound involves two key mechanistic steps: the initial cyclization to form the heterocyclic core and the subsequent electrophilic chlorination.
Formation of the 2-Phenylimidazo[1,2-a]pyridine Core: The synthesis typically begins with the reaction between a 2-aminopyridine and an α-halocarbonyl compound, like 2-bromoacetophenone. The mechanism proceeds as follows:
N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the 2-bromoacetophenone, displacing the bromide ion to form a pyridinium (B92312) salt intermediate.
Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, resulting in a hydroxylated intermediate (a hemiaminal).
Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions, often facilitated by heat or acid, to form the aromatic imidazo[1,2-a]pyridine ring system. nih.gov
In one-pot syntheses using acetophenone and a bromine source like [Bmim]Br3, the first step is the in situ α-bromination of acetophenone to generate the required α-haloketone, which then follows the same pathway. nih.gov
Mechanism of C3-Chlorination: The chlorination at the C3 position is a classic example of an electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyridine ring is an electron-rich heterocycle, with the C3 carbon atom being the most nucleophilic position due to resonance stabilization of the corresponding sigma complex (arenium ion). nih.gov
The general mechanism is:
Generation of Electrophile: The chlorinating reagent generates an electrophilic chlorine species (Cl⁺ or a polarized equivalent). For instance, with NaClO2 under acidic conditions, chlorous acid (HClO2) is formed, which can then disproportionate or react further to produce a potent chlorinating agent. researchgate.net With hypervalent iodine reagents like ArICl2, the reagent itself serves as the electrophilic chlorine donor. researchgate.net
Nucleophilic Attack: The electron-rich π-system of the imidazo[1,2-a]pyridine ring, specifically the C3 carbon, attacks the electrophilic chlorine atom. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
Deprotonation: A base in the reaction mixture (which can be the solvent or the counter-ion of the chlorinating agent) removes the proton from the C3 carbon of the sigma complex. This restores the aromaticity of the heterocyclic ring and yields the final this compound product. researchgate.net
This high regioselectivity for the C3 position is a well-established characteristic of the imidazo[1,2-a]pyridine scaffold in electrophilic substitution reactions. nih.govresearchgate.net
Chemical Transformations and Functionalization of the Imidazo 1,2 a Pyridine Core
Strategic Functionalization at the Imidazo[1,2-a]pyridine (B132010) Ring System
The ability to selectively introduce functional groups at various positions of the imidazo[1,2-a]pyridine ring is crucial for the systematic exploration of its chemical space. rsc.org Research efforts have led to the development of numerous methodologies for site-selective functionalization, targeting the C3 position, the C2 substituent, and various positions on the pyridine (B92270) moiety. rsc.orgmdpi.com
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and has been the primary focus for functionalization. researchgate.netnih.govmdpi.com A wide array of synthetic methods, including transition-metal-catalyzed, metal-free, and photocatalytic strategies, have been developed to introduce diverse substituents at this site. rsc.orgrsc.org Common C3 functionalization reactions include alkylation, arylation, acylation, halogenation, and sulfenylation. exlibrisgroup.com
The introduction of groups at the C3 position is a well-established strategy for creating diverse molecular libraries for drug discovery. nih.gov For instance, Friedel-Crafts acylation, catalyzed by Lewis acids like aluminum chloride, provides an efficient route to C3-acetylated imidazo[1,2-a]pyridines. nih.gov These acetylated products can serve as versatile building blocks for further synthetic transformations. nih.gov Additionally, multicomponent reactions, such as the aza-Friedel-Crafts reaction, allow for the one-pot synthesis of complex C3-alkylated derivatives. nih.govresearchgate.net These reactions often proceed with high atom economy and operational simplicity, making them valuable tools in synthetic chemistry. researchgate.net
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Alkylation (Aza-Friedel-Crafts) | Aldehydes, Amines, Y(OTf)₃ | C3-Aminoalkylated Derivatives | nih.govresearchgate.net |
| Acylation (Friedel-Crafts) | Acetyl Chloride, AlCl₃ | C3-Acetylated Derivatives | nih.gov |
| Cyanomethylation | Bromoacetonitrile, fac-Ir(ppy)₃ (photocatalyst) | C3-Cyanomethylated Derivatives | mdpi.com |
| Sulfenylation | Thiols, Rose Bengal (photocatalyst) | C3-Sulfenyl Derivatives | mdpi.com |
| Arylation | Aryl Halides, Transition Metal Catalysts | C3-Aryl Derivatives | mdpi.comexlibrisgroup.com |
Studies have shown that 2-phenylimidazo[1,2-a]pyridines bearing either electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., fluoro, chloro, bromo, trifluoromethyl) on the phenyl ring are well-tolerated in various C3-functionalization reactions. mdpi.comnih.gov For example, in visible light-promoted cyanomethylation, a range of substituents on the C2-phenyl ring yielded the desired products in moderate to excellent yields. mdpi.com Similarly, in Y(OTf)₃-catalyzed aza-Friedel-Crafts reactions, substituents from methyl to trifluoromethyl on the C2-phenyl ring proceeded smoothly to give the corresponding C3-alkylated products. nih.gov This tolerance allows for the fine-tuning of electronic and steric properties, which is essential for applications like drug design. researchgate.net
| C2-Phenyl Substituent | Reaction Type | Observation | Reference |
|---|---|---|---|
| Electron-donating (e.g., -CH₃, -OCH₃) | Aza-Friedel-Crafts Reaction | Reaction proceeds smoothly with good yields (80-92%). | nih.gov |
| Electron-withdrawing (e.g., -F, -Cl, -Br) | Aza-Friedel-Crafts Reaction | Halogen groups are well-tolerated, providing moderate to good yields. | nih.gov |
| Electron-withdrawing (e.g., -CF₃, -CN) | Aza-Friedel-Crafts Reaction | Strongly deactivating groups are compatible, yielding products in good yields (75-78%). | nih.gov |
| Various substituents (-CH₃, -OCH₃, -F, -Cl, -Br, -CF₃) | Visible Light-Promoted Cyanomethylation | Substrates were well-tolerated, giving desired products in 65-96% yields. | mdpi.com |
Functionalization of the pyridine portion of the imidazo[1,2-a]pyridine scaffold offers another avenue for structural diversification and property modulation. The introduction of substituents at positions such as C6 and C8 can significantly impact biological activity. nih.govnih.gov For instance, in the development of c-Met inhibitors, the introduction of various aryl and heteroaryl groups at the C6-position was explored, revealing that polar groups on a C6-phenyl substituent had a significant influence on cellular activity. nih.gov
Similarly, the synthesis of N,N-dialkyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides showed that substituents at the C6 and C8 positions were critical for determining affinity and selectivity for benzodiazepine (B76468) receptors. nih.gov Specifically, 6,8-disubstituted compounds were found to be highly selective for the peripheral benzodiazepine receptor (PBR) over the central benzodiazepine receptor (CBR). nih.gov These findings underscore the importance of the pyridine moiety as a key site for modification to optimize the pharmacological profile of imidazo[1,2-a]pyridine-based compounds.
| Position(s) | Substituent Type | Resulting Property/Activity | Reference |
|---|---|---|---|
| C6 | Aryl/Heteroaryl groups | Modulation of c-Met kinase inhibition. | nih.gov |
| C6, C8 | Halogens, Alkyl groups | High selectivity for peripheral benzodiazepine receptors (PBR). | nih.gov |
| C6 | -Cl | Enhanced anti-tubercular potency. | nih.gov |
| Pyridine Ring | -CH₃, -Cl | Good tolerance in Aza-Friedel-Crafts reactions, yielding products in 81-85%. | nih.gov |
Reactions of 3-chloro-2-phenylimidazo[1,2-a]pyridine as a Building Block
The presence of a chlorine atom at the C3 position transforms this compound into a versatile synthetic intermediate. The chloro group can act as a leaving group in nucleophilic substitution reactions or influence the regioselectivity of other transformations, providing a gateway to a wide range of C3-functionalized derivatives.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic systems. nih.gov In the context of this compound, the chlorine atom at the electron-rich C3 position can be displaced by various nucleophiles. The reactivity of chloro-substituted aza-heterocycles in SNAr reactions is well-documented, with the ring nitrogen atoms enhancing the electrophilicity of the carbon centers to which halogens are attached. nih.govwuxiapptec.com
While the C3 position of imidazo[1,2-a]pyridine is inherently electron-rich, the substitution reaction is facilitated by the stability of the heterocyclic system and the ability of chlorine to act as a leaving group. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at the C3 position, leading to the synthesis of diverse derivatives. researchgate.net This reactivity is crucial for building more complex molecules from the this compound scaffold. smolecule.com
| Nucleophile | Product | Reaction Type | Reference |
|---|---|---|---|
| Amines (R-NH₂) | 3-Amino-2-phenylimidazo[1,2-a]pyridines | SNAr | researchgate.netyoutube.com |
| Alkoxides (R-O⁻) | 3-Alkoxy-2-phenylimidazo[1,2-a]pyridines | SNAr | researchgate.net |
| Thiolates (R-S⁻) | 3-Thioether-2-phenylimidazo[1,2-a]pyridines | SNAr | nih.gov |
The Friedel-Crafts reaction and its variants are powerful C-C bond-forming methods. organic-chemistry.orgyoutube.com The aza-Friedel-Crafts reaction involves the attack of an electron-rich heterocycle onto an electrophile, typically an iminium ion generated in situ from an aldehyde and an amine. nih.gov The imidazo[1,2-a]pyridine ring system is sufficiently nucleophilic to participate in such reactions, usually at the C3 position. nih.govresearchgate.net
While this compound itself has a substituted C3 position, it can be a precursor to substrates for aza-Friedel-Crafts reactions. For example, the chloro group could be removed via hydrogenolysis to generate 2-phenylimidazo[1,2-a]pyridine (B181562), which can then readily undergo C3-alkylation via the aza-Friedel-Crafts pathway. nih.gov Alternatively, the chloro-substituted compound could potentially direct the reaction to a different position, although C3 is overwhelmingly preferred. The reaction is typically catalyzed by a Lewis acid, such as Y(OTf)₃, which activates the aldehyde component towards nucleophilic attack by the amine. nih.govresearchgate.net This three-component reaction provides a highly efficient and modular route to C3-aminoalkylated imidazo[1,2-a]pyridines from the unsubstituted parent heterocycle. nih.gov
| Electrophile Precursors | Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|
| Aldehydes, Amines (e.g., morpholine) | Y(OTf)₃ (Yttrium Triflate) | 3-((Amine)alkyl)-2-phenylimidazo[1,2-a]pyridines | Three-component reaction, high efficiency, broad substrate scope. | nih.govresearchgate.net |
| Aldehydes, Acetamide | Yb(OTf)₃ (Ytterbium Triflate) | N-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)acetamide | Three-component reaction linking potentially bioactive units. | nih.gov |
Oxidation and Reduction Chemistry of the Scaffold
The imidazo[1,2-a]pyridine core can undergo both oxidation and reduction reactions, which can alter its electronic properties and provide intermediates for further functionalization.
Oxidation: The nitrogen atom at position 1 of the imidazo[1,2-a]pyridine ring is susceptible to oxidation, leading to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids, for instance, meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a precursor for further reactions. The N-O bond in pyridine N-oxides is a unique functionality that can act as an electron donor and is susceptible to deoxygenation, rearrangement, and nucleophilic attack. nih.govnih.govrsc.org
Visible light-induced C-H functionalization of imidazo[1,2-a]pyridines often involves an oxidative step. For example, in trifluoromethylation reactions, a radical intermediate formed by the addition of a trifluoromethyl radical to the imidazo[1,2-a]pyridine core is oxidized to a carbocation intermediate before deprotonation to yield the final product. organic-chemistry.org Similarly, aerobic oxidative cross-dehydrogenative coupling reactions, catalyzed by iron(III) bromide, have been used to functionalize the C3 position of 2-arylimidazo[1,2-a]pyridines, with molecular oxygen acting as the principal oxidant. researchgate.net
Reduction: The pyridine ring of the imidazo[1,2-a]pyridine scaffold can be selectively reduced through catalytic hydrogenation. The enantioselective hydrogenation of 2-phenylimidazo[1,2-a]pyridines has been achieved using a ruthenium-based catalyst, yielding 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) derivatives with high enantioselectivity. This reduction of the pyridine part of the scaffold is a powerful tool for creating chiral, saturated heterocyclic systems.
Furthermore, the reduction of nitro-substituted imidazo[1,2-a]pyridines provides a route to amino-imidazo[1,2-a]pyridines. For instance, 2-nitro-3-arylimidazo[1,2-a]pyridines can be selectively reduced to the corresponding 2-amino-3-arylimidazo[1,2-a]pyridines using sodium borohydride (B1222165) as a hydrogen-donor molecule in the presence of a suitable catalyst. researchgate.net Reductive elimination reactions have also been reported for disubstituted imidazo[1,2-a]pyridines. For example, treatment of 5-bromo-3-nitro-2-phenylimidazo[1,2-a]pyridine with hydrazine (B178648) hydrate (B1144303) can lead to the replacement of both the bromo and nitro groups with hydrogen.
Synthesis of Diverse Imidazo[1,2-a]pyridine Derivative Libraries
The functionalization of the imidazo[1,2-a]pyridine core is a key strategy for generating libraries of diverse derivatives for various applications, including drug discovery. The this compound scaffold serves as a versatile starting material for such libraries, with the chloro group at the C3 position acting as a handle for further modifications, often through cross-coupling reactions.
One common approach to building derivative libraries is through multicomponent reactions. For instance, a one-pot, three-component synthesis can yield 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. Another powerful method is the direct C-H functionalization of the imidazo[1,2-a]pyridine ring. Visible light-induced reactions have been successfully employed for the C3-alkylation, -arylation, and -formylation of the scaffold. organic-chemistry.org For example, C3-alkylation can be achieved through a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines.
The following table provides a representative, though not exhaustive, overview of the types of derivatives that can be synthesized from a 2-phenylimidazo[1,2-a]pyridine core, including those with chloro substituents on the pyridine ring.
Interactive Data Table: Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives
| Derivative Structure | Reaction Type | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| C3-Aroyl-2-phenylimidazo[1,2-a]pyridine | Aerobic Oxidative Cross-Dehydrogenative Coupling | Aromatic aldehyde, FeBr3, air | High | researchgate.net |
| C3-Alkoxycarbonyl-2-phenylimidazo[1,2-a]pyridine | Visible Light-Induced Alkoxycarbonylation | Carbazate, (NH4)2S2O8, Rose Bengal, blue LED | Good | |
| C3-Aminoalkyl-2-phenylimidazo[1,2-a]pyridine | Visible Light-Induced Aminoalkylation | N-aryl glycine, CsPbBr3, white LED | 44-94 | organic-chemistry.org |
| C3-Formyl-2-phenylimidazo[1,2-a]pyridine | Visible Light-Induced Formylation | Tetramethylethylenediamine (TMEDA), Rose Bengal, ambient air | 81-95 | organic-chemistry.org |
| 7-Chloro-2-phenyl-C3-alkylated-imidazo[1,2-a]pyridine | Aza-Friedel–Crafts Reaction | Aldehyde, amine, Y(OTf)3, toluene, 110 °C | 81-85 |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Structural Determinants for Biological Activity
The imidazo[1,2-a]pyridine (B132010) core is a privileged scaffold in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. researchgate.netmdpi.comnih.govresearchgate.net The specific substituents on this core dictate the compound's potency and selectivity for its biological targets.
The phenyl group at the C2 position is a critical determinant of biological activity for many imidazo[1,2-a]pyridine derivatives. Its presence and substitution pattern significantly influence how the molecule interacts with its target. For instance, in a series of compounds designed as ligands for beta-amyloid plaques, a 2-(4'-dimethylaminophenyl) group was found to be a key feature for high binding affinity. nih.gov The nature of the substituent on the C2-phenyl ring can modulate activity; studies have shown that both electron-donating (like methyl) and electron-withdrawing (like fluoro, chloro, and bromo) groups on the phenyl ring are well-tolerated and can lead to products with good yields and specific activities. nih.govmdpi.com
In the context of COX-2 inhibitors, a 2-phenyl ring substituted with a methylsulfonyl group at the para-position was crucial for high potency and selectivity. researchgate.net This highlights that the phenyl ring often serves as a key interaction point, fitting into specific hydrophobic pockets within the target protein. Furthermore, the introduction of polar substituents, such as a hydroxyl group, on the C2-phenyl ring can lead to high-affinity ligands for peripheral benzodiazepine (B76468) receptors (PBR), with some derivatives showing subnanomolar affinity. researchgate.net This indicates that the phenyl group's role extends beyond simple hydrophobic interactions, participating in more specific hydrogen bonding or polar interactions depending on its substitution.
Table 1: Effect of C2-Phenyl Substitution on Biological Activity
| Base Scaffold | C2-Phenyl Substituent | Target | Observed Activity | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | 4'-dimethylamino | Aβ Aggregates | High binding affinity (Ki = 15 nM) | nih.gov |
| Imidazo[1,2-a]pyridine | 4'-methylsulfonyl | COX-2 | High inhibitory potency and selectivity | researchgate.net |
| Imidazo[1,2-a]pyridine | 4'-hydroxyl | PBR | High binding affinity (subnanomolar Ki) | researchgate.net |
| Imidazo[1,2-a]pyridine | Various (Me, F, Cl, Br) | Various | Generally well-tolerated for activity | nih.govmdpi.com |
The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic and a common site for substitution to enhance biological activity. nih.gov The introduction of a halogen, such as chlorine, at this position can significantly alter the molecule's electronic properties and steric profile, thereby influencing its interaction with target proteins. Halogenation at C3 is a known strategy in the derivatization of imidazo[1,2-a]pyridines. researchgate.net
While direct SAR studies on the 3-chloro-2-phenylimidazo[1,2-a]pyridine are limited in the reviewed literature, the role of substituents at C3 is well-documented for other derivatives. For example, the introduction of various functional groups at C3 is a key strategy in developing agents against tuberculosis, cancer, and inflammation. mdpi.comnih.govnih.gov In influenza virus inhibitors, a chlorine atom on a pyridine (B92270) ring of a related compound was observed to cause a slight outward shift of a loop region at the entrance of the binding pocket, which incurred an energetic penalty and reduced binding affinity. pnas.org This suggests that the C3-chloro group in this compound could play a dual role: it could act as a key anchoring point through halogen bonding or other interactions, or it could introduce steric hindrance that negatively impacts binding, depending on the topology of the target site.
Substituents on the pyridine ring portion of the scaffold, particularly at the C6 and C8 positions, are crucial for modulating the affinity and selectivity of imidazo[1,2-a]pyridine derivatives. Studies on ligands for benzodiazepine receptors have shown that the nature of substituents at C6 and C8 can dramatically shift the selectivity between central (CBR) and peripheral (PBR) receptors. nih.gov
For instance, N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides with a substituent at the C6 position displayed a wide range of selectivities for PBR over CBR. nih.gov When the scaffold was disubstituted at both C6 and C8, the compounds became more than 1000-fold more selective for PBR. nih.gov Similarly, in a series of antimycobacterial agents, optimization of the C8-carboxamide moiety was a key focus of the SAR studies. nih.gov The introduction of a halogen, such as iodine, at the C6 position has been used to develop radioligands for imaging beta-amyloid plaques, demonstrating the importance of this position for creating probes with high affinity and favorable pharmacokinetic properties. nih.gov
Table 2: Influence of C6 and C8 Substituents on Receptor Selectivity
| Base Scaffold | C6-Substituent | C8-Substituent | Receptor Selectivity (PBR vs. CBR) | Reference |
|---|---|---|---|---|
| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | Various | H | Ranged from 0.32 to 232 | nih.gov |
| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | Various | Various | >1000-fold selective for PBR | nih.gov |
| 2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine | Iodo | H | High affinity for Aβ aggregates | nih.gov |
Conformational Analysis and Stereochemical Implications
The three-dimensional conformation of this compound is a critical factor in its ability to bind to a target. The relative orientation of the phenyl ring with respect to the fused imidazo[1,2-a]pyridine system is of particular importance. X-ray crystallography studies on related compounds provide insight into this conformation. For example, in 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, the imidazo[1,2-a]pyridine ring system is nearly planar, and it forms a dihedral angle of 22.74° with the C2-phenyl ring. nih.gov In another derivative, 2-biphen-4-ylimidazopyridine, a conformational study was conducted via X-ray crystallographic analysis to understand its antiviral activity. nih.gov
The presence of bulky substituents can influence this conformation. Theoretical calculations on 3-substituted imidazo[1,2-a]pyridines have shown that intramolecular hydrogen bonding can contribute to conformational preference. researchgate.net The stereochemical arrangement of substituents, therefore, has profound implications for biological activity, as the precise spatial positioning of atoms is required for optimal interaction with the often-chiral environment of a protein's binding site.
Computational Chemistry Approaches in Drug Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more potent and selective compounds. researchgate.netalliedacademies.org Techniques like Density Functional Theory (DFT) are used to determine optimized molecular structures and electronic properties. nih.govnih.gov These computational approaches allow for the virtual screening of large libraries of compounds, helping to prioritize which molecules to synthesize and test, thus saving time and resources. alliedacademies.orgnih.gov
Molecular docking is a powerful computational technique used to predict the preferred binding mode and affinity of a ligand to a biological target. researchgate.netnih.gov This method has been widely applied to the imidazo[1,2-a]pyridine scaffold to understand SAR and guide drug design. nih.govflogen.org
For example, docking studies of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives into the active site of COX-2 revealed that the methylsulfonyl group on the phenyl ring inserts into a secondary pocket of the enzyme, explaining its high selectivity. researchgate.net In another study, docking of Alpidem, a 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (B183160) derivative, into the active sites of enzymes associated with Alzheimer's disease showed strong binding affinity, suggesting it as a potential inhibitor candidate. nih.gov These simulations provide a molecular-level rationale for the observed biological activities and highlight the specific amino acid residues involved in the binding, offering a roadmap for future optimization of the ligand. researchgate.netnih.gov
Molecular Dynamics Simulations for Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide critical insights into the stability of a ligand, such as a derivative of imidazo[1,2-a]pyridine, when bound to its biological target, typically a protein. nih.gov This technique models the interactions between the ligand and the protein, revealing the dynamic nature of the binding process and the stability of the resulting complex. nih.govresearcher.life
For imidazo[1,2-a]pyridine derivatives, MD simulations can elucidate how the compound maintains its interaction with key residues in a binding site. researcher.life These simulations can also reveal conformational changes in the protein that are induced by the ligand's binding, highlighting regions of the protein that are crucial for the interaction. nih.gov Such studies are instrumental in validating the binding modes predicted by molecular docking and in refining the design of new derivatives with enhanced binding affinity and stability. nih.govresearchgate.net
Quantum Chemical Calculations (e.g., Molecular Electrostatic Potential, HOMO/LUMO Energies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of molecules like this compound. acs.orgnih.gov These calculations provide deep insights into molecular structure, reactivity, and intermolecular interactions. researchgate.net
Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. acs.org It helps predict how a molecule will interact with other molecules, such as biological receptors. In an MEP map, different colors represent different electrostatic potential values:
Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. acs.org For imidazo[1,2-a]pyridine derivatives, these areas are often located around nitrogen or oxygen atoms. acs.org
Blue: Represents regions of low electron density (positive potential), which are prone to nucleophilic attack. acs.org
Green: Signifies regions with a neutral or zero potential. acs.org
By analyzing the MEP, chemists can understand the key pharmacophoric features responsible for a molecule's biological activity.
Frontier Molecular Orbitals (HOMO/LUMO Energies) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy difference between them, called the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. nih.gov
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. nih.gov
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. nih.gov
HOMO-LUMO Gap (ΔE): A small energy gap suggests that a molecule is more reactive and less stable, as it can be more easily excited. nih.gov A large energy gap indicates higher stability and lower reactivity. nih.gov
In drug design, the HOMO-LUMO gap is important because it influences how readily a molecule can participate in chemical reactions, such as binding to a protein or enzyme. nih.gov DFT calculations are used to determine these energy values for imidazo[1,2-a]pyridine derivatives, aiding in the prediction of their biological activity. acs.orgresearchgate.net
Table 1: Frontier Molecular Orbital Energies for an Imidazo[1,2-a]pyrimidine (B1208166) Derivative This interactive table provides data on calculated quantum chemical parameters for a related imidazo[1,2-a]pyrimidine Schiff base derivative, illustrating the typical values obtained in such analyses.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.6227 |
| ELUMO | -1.9750 |
| Energy Gap (ΔE) | 3.6477 |
Data sourced from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies Applied to the Imidazo[1,2-a]pyridine Core
Scaffold Hopping
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures that retain the key biological activity of a known active compound while offering improved properties, such as enhanced potency or better metabolic stability. niper.gov.innih.gov This approach is valuable for expanding into new chemical spaces and generating patentable new molecules. niper.gov.innih.gov
The imidazo[1,2-a]pyridine core has been successfully utilized as a target scaffold in hopping strategies. rsc.org For instance, researchers have used this scaffold as a backbone for developing novel covalent inhibitors. rsc.org In another example, scaffold hopping from natural product aurones to 2-arylideneimidazo[1,2-a]pyridinones led to the discovery of significantly more potent anticancer agents. nih.gov Computational methods based on 3D shape and electrostatic similarity are often employed to identify suitable replacement scaffolds that mimic the important pharmacophoric features of the original molecule. acs.org This strategy has been applied to discover new chemotypes for various biological targets, demonstrating the versatility of the imidazo[1,2-a]pyridine framework and its related analogs. acs.orgrsc.org
Bioisosteric Replacement
Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. mdpi.com This technique is a powerful tool for lead optimization. nih.gov
A notable application of this strategy to the imidazo[1,2-a]pyridine core involves the concept of mimicking nitrogen atoms. For example, an 8-fluoroimidazo[1,2-a]pyridine (B164112) has been established as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine. nih.govresearchgate.net The C-F bond was introduced to mimic the electronic properties and electrostatic surface of the nitrogen atom at the 8-position, thereby maintaining the electron-deficient nature of the bicyclic ring system, which can be crucial for binding interactions like π-π stacking with target proteins. nih.gov This specific replacement has been used to develop potent inhibitors for targets such as the c-Met kinase. nih.gov Similarly, bioisosteric approaches have been applied to optimize related scaffolds like imidazo[1,2-a]pyrazines, leading to the identification of potent dual inhibitors. nih.gov
Mechanistic Investigations of Biological Activity Excluding Clinical Outcomes and Safety
Enzyme Inhibition Mechanisms
The imidazo[1,2-a]pyridine (B132010) scaffold is a versatile structure that has been shown to interact with and inhibit a range of enzymes. The following subsections detail the specific mechanisms of inhibition for several key enzymatic targets.
Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Molecular docking studies have revealed the potential binding modes of these inhibitors within the DPP-4 active site. For instance, a compound with a 2,4-dichlorophenyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold demonstrated potent DPP-4 inhibition with an IC50 value of 0.13 μM. nih.govdrugbank.com The proposed binding mechanism involves the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine ring forming a π-π stacking interaction with the Phe357 residue of DPP-4. nih.govdrugbank.com This interaction is a key feature for the inhibitory activity of this class of compounds. nih.govdrugbank.com The selectivity of these inhibitors over other dipeptidyl peptidases, such as DPP-8 and DPP-9, is an important aspect of their therapeutic potential. nih.govnih.gov
The general mechanism of DPP-4 inhibitors is to prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.net By inhibiting DPP-4, these compounds prolong the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. researchgate.net
| Compound Analogue | Target Enzyme | IC50 (μM) | Key Interacting Residue | Interaction Type |
|---|---|---|---|---|
| 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine derivative | DPP-4 | 0.13 | Phe357 | π-π stacking |
The imidazo[1,2-a]pyridine core is also a feature of inhibitors targeting aldehyde dehydrogenases (ALDH), a family of enzymes involved in detoxifying aldehydes. The mechanism of inhibition is often competitive, with the inhibitor binding to the catalytic site of the enzyme. Crystallization and modeling studies of imidazo[1,2-a]pyridine derivatives with the ALDH1A3 isoform have provided detailed insights into their binding mode.
For example, a derivative, compound 3c, was shown to orient its 8-phenyl ring towards the side chains of aromatic residues Phe308, Ile321, and Asn469, facilitating π–π stacking interactions that enhance binding effectiveness. nih.gov Additionally, van der Waals contact with Thr315 further stabilizes the binding of the inhibitor. nih.gov The specificity of these interactions with residues unique to the ALDH1A3 isoform explains the selective inhibition observed against different ALDH isoenzymes. nih.gov
| Compound Analogue | Target Enzyme | Inhibition Profile | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| 8-substituted-imidazo[1,2-a]pyridine (3c) | ALDH1A3 | Competitive | Phe308, Ile321, Asn469, Thr315 | π–π stacking, van der Waals |
Substituted imidazo[1,2-a]pyridines are known to inhibit the gastric H+/K+-ATPase, or proton pump. The mechanism of action involves the compound acting as a reversible and K+-competitive inhibitor. Studies on the analogue SCH 28080 (3-cyanomethyl-2-methyl-8-phenylmethoxy)imidazo[1,2-a]pyridine have shown that the protonated, and therefore positively charged, form of the compound is the active species. nih.gov This charged molecule is believed to bind to the luminal side of the H+/K+-ATPase. nih.gov
The inhibition is competitive with respect to K+ for both the ATPase and p-nitrophenylphosphatase activities of the enzyme. nih.gov This suggests that the inhibitor interacts with the K+-binding site of the enzyme, thereby preventing the conformational changes necessary for proton translocation and acid secretion.
The imidazo[1,2-a]pyridine scaffold has been explored for its potential as a kinase inhibitor. Derivatives have shown inhibitory activity against various kinases, including PIM kinases, DYRKs (dual-specificity tyrosine-regulated kinases), CLKs (CDC-like kinases), and PI3K (phosphoinositide 3-kinase).
For PIM kinases, imidazo[1,2-b]pyridazines, a related scaffold, have been shown to be ATP-competitive but not ATP-mimetic. rjpbr.com High-resolution crystal structures revealed that these inhibitors interact with the NH2-terminal lobe helix αC rather than the typical kinase hinge region. rjpbr.com This unique binding mode contributes to their enhanced selectivity compared to conventional type I kinase inhibitors. rjpbr.com
In the case of DYRKs and CLKs, certain 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives have demonstrated selective inhibition with IC50 values in the low nanomolar range. d-nb.info For PI3K, a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative was identified as a novel p110α inhibitor with an IC50 of 0.67μM. waocp.org Optimization of this lead compound led to derivatives with significantly increased potency and selectivity for the p110α isoform over other PI3K isoforms. waocp.org
| Compound Analogue Scaffold | Target Kinase | IC50 | Mechanism of Inhibition |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine | PIM-1 | 34 nM | ATP-competitive, interacts with NH2-terminal lobe helix αC |
| 3,6-disubstituted imidazo[1,2-b]pyridazine | CLK1 | 82 nM | Not specified |
| 3,6-disubstituted imidazo[1,2-b]pyridazine | DYRK1A | 50 nM | Not specified |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PI3K p110α | 0.67 μM | Not specified |
The potential for imidazo[1,2-a]pyridine derivatives to inhibit aromatase, a cytochrome P450 enzyme, has been investigated. The mechanism of inhibition for non-steroidal aromatase inhibitors typically involves the coordination of a nitrogen atom from the inhibitor's heterocyclic ring to the heme iron of the enzyme, thereby blocking the active site. nih.govmdpi.com While a study on diaryl-substituted imidazo[1,2-a]pyridines did not find significant aromatase inhibition, the structural features of azole-containing compounds are known to be important for this activity. nih.gov The pyridine nitrogen, with its lone pair of electrons, has the potential to coordinate with the heme iron. nih.gov
Regarding thromboxane (B8750289) synthetase, another cytochrome P450 enzyme, imidazole-containing compounds like burimamide (B1668067) and dazoxiben (B1663000) are known to be selective inhibitors. nih.govnih.gov The inhibitory mechanism involves the imidazole (B134444) nitrogen binding to the heme iron of the enzyme, which prevents the conversion of prostaglandin (B15479496) endoperoxides to thromboxane A2. nih.gov A class of imidazo[1,5-a]pyridines has been identified as potent and specific thromboxane A2 synthetase inhibitors, suggesting that the imidazo-pyridine core can be a key pharmacophore for this target. nih.gov
Receptor Interaction and Ligand Binding Mechanisms
In addition to enzyme inhibition, 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have been shown to act as high-affinity and selective ligands for specific receptors.
Derivatives of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have demonstrated high affinity and selectivity for central (CBR) and peripheral (PBR) benzodiazepine (B76468) receptors. nih.gov The selectivity is highly dependent on the substitution pattern at the C(6) and C(8) positions of the imidazo[1,2-a]pyridine ring system. nih.gov For instance, 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBR versus CBR. nih.gov Structure-activity relationship studies indicate that lipophilic substituents at the 8-position and a chlorine atom at the para position of the 2-phenyl ring are crucial for high binding affinity and selectivity towards PBR. nih.gov
Furthermore, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as direct agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics. nih.gov The CAR ligand-binding domain is largely hydrophobic and flexible. nih.govacs.org The activation of CAR can occur through direct ligand binding or ligand-independent mechanisms. d-nb.infonih.gov For direct agonists, the interaction occurs within the ligand-binding pocket of the receptor. researchgate.net
| Compound Analogue Scaffold | Target Receptor | Binding Affinity/Activity | Key Structural Features for Affinity |
|---|---|---|---|
| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | Peripheral Benzodiazepine Receptor (PBR) | High affinity and selectivity (>1000-fold vs CBR for 6,8-disubstituted) | Lipophilic substituent at C8, p-chloro on 2-phenyl ring |
| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine | Constitutive Androstane Receptor (CAR) | Agonist (nanomolar EC50) | Interaction with hydrophobic ligand-binding domain |
Cellular and Molecular Pathway Modulation
Imidazo[1,2-a]pyridine compounds have gained significant attention as potential anticancer therapeutics due to their potent inhibitory functions against cancer cells. nih.govresearchgate.net In vitro studies have demonstrated that these compounds can induce cytotoxicity and inhibit the proliferation of various cancer cell lines. nih.govnih.gov
One study investigated three novel imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. nih.govresearchgate.net The compounds exhibited strong cytotoxic effects, with IP-5 and IP-6 showing IC50 values of 45 µM and 47.7 µM, respectively. researchgate.net Mechanistic analysis of the most potent compound, IP-5, revealed that it induces cell cycle arrest, evidenced by increased levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov Furthermore, IP-5 was shown to trigger apoptosis through the extrinsic pathway, indicated by the increased activity of caspase 7 and caspase 8, and a rise in PARP cleavage. nih.govresearchgate.net A key finding was the ability of IP-5 to inhibit the PI3K/Akt signaling pathway, as shown by lower levels of phosphorylated AKT (pAKT) in treated cells. nih.govresearchgate.net
Another line of research focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as inhibitors of the PI3Kα enzyme. nih.gov The lead compound from this series, 13k, potently inhibited PI3Kα with an IC50 value of 1.94 nM. nih.gov This inhibition of the PI3K pathway in HCC827 lung cancer cells led to cell cycle arrest at the G2/M phase and induced apoptosis. nih.gov
Table 4: In Vitro Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Observed Mechanism | Source |
|---|---|---|---|---|
| IP-5 | HCC1937 (Breast) | 45 μM | p53/p21 increase, Caspase 7/8 activation, PARP cleavage, pAKT inhibition | nih.govresearchgate.net |
| IP-6 | HCC1937 (Breast) | 47.7 μM | Cytotoxicity | researchgate.net |
| 13k | HCC827 (Lung) | 0.09 μM | PI3Kα inhibition (IC50 = 1.94 nM), G2/M cell cycle arrest, Apoptosis | nih.gov |
The imidazo[1,2-a]pyridine scaffold has been utilized to develop novel antimicrobial agents. nih.gov The mechanism of action for many antimicrobial compounds involves the disruption of the cell wall or membrane, inhibition of essential synthesis pathways (nucleic acid, protein), or interference with metabolic processes. mdpi.com
A study on novel imidazo[1,2-a]pyridine-based organoselenium compounds found that certain derivatives displayed activity against Gram-negative bacteria and various fungal strains. nih.gov Specifically, 3-nitro-2-(phenylselanyl)-imidazo[1,2-a]pyridine (5a) was active against Escherichia coli, while 3-nitro-2-(pyridin-2-ylselanyl)-imidazo[1,2-a]pyridine (5e) was active against different fungal strains. nih.gov The precise mechanism was not fully elucidated in this study, but the action of many antimicrobials involves inducing structural changes and rupture of the cell membrane. mdpi.com In contrast, a different study synthesizing 2-(thioalkyl)-3-nitro imidazo[1,2-a]pyridine derivatives found no antibacterial activity against Staphylococcus aureus or Pseudomonas aeruginosa. researchgate.net This indicates that the nature of the substituent at the C2 and C3 positions is critical for determining antimicrobial efficacy.
The 3-chloro-2-phenylimidazo[1,2-a]pyridine scaffold is part of a broader class of imidazo[1,2-a]pyridines that have demonstrated significant antiviral activity, particularly against Hepatitis C Virus (HCV) and Varicella-Zoster Virus (VZV). nih.govnih.govnih.gov
For HCV, a positive-strand RNA virus, replication involves a complex of non-structural (NS) proteins that form a replicase associated with intracellular membranes. iasusa.org A series of imidazo[1,2-a]pyridines have been identified as potent inhibitors of HCV replication, with some compounds showing EC50 values below 10 nM. nih.gov The mechanism of action is novel, as these compounds have been shown to directly bind to the HCV non-structural protein 4B (NS4B). nih.gov Resistance mapping confirmed that mutations conferring resistance to these inhibitors arise in the NS4B protein, a target distinct from that of many other HCV drugs that inhibit the NS3/4A protease or NS5B polymerase. nih.govmdpi.com
Against Varicella-Zoster Virus (VZV), a DNA herpesvirus, various 3-substituted imidazo[1,2-a]pyridines have shown potent and selective inhibitory activity. nih.govnih.gov Studies on derivatives with thioether side chains at the C3 position found they were active against both human cytomegalovirus (CMV) and VZV. nih.govnih.gov Crucially, these compounds displayed similar activity against both wild-type (thymidine kinase competent, TK+) and acyclovir-resistant (thymidine kinase deficient, TK-) strains of VZV. nih.govnih.gov This demonstrates a mechanism of action that is independent of the viral thymidine (B127349) kinase, which is the target of nucleoside analogue antivirals like acyclovir. This suggests the compounds interfere with a different, essential viral process. nih.govnih.gov
Anti-inflammatory Response Pathways
Derivatives of the imidazo[1,2-a]pyridine class have demonstrated notable anti-inflammatory properties, which are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. researchgate.net Research into various analogues suggests that a primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.net COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923) (PGs) that mediate inflammation and pain. nih.gov
For instance, a study on a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), revealed its ability to suppress the NF-κB and STAT3 signaling pathways. nih.govnih.gov The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Molecular docking studies have shown that MIA can dock into the NF-κB p50 subunit, thereby inhibiting its activity. nih.govnih.gov This suppression of NF-κB activity consequently reduces the levels of inflammatory cytokines. researchgate.netnih.gov
Furthermore, investigations into carboxylic acid derivatives of imidazo[1,2-a]pyridines have shown they can reduce inflammation in in vivo models, with some compounds preferentially inhibiting COX-2 over COX-1. researchgate.net The inhibition of PGE2 formation in microglia and neuroblastoma cells has also been demonstrated by certain imidazo[1,2-a]pyridine esters, suggesting a potential role in mitigating neuroinflammation. researchgate.net While direct studies on the 3-chloro-2-phenyl derivative are limited, the established activity of the core scaffold suggests that it likely exerts its anti-inflammatory effects through similar pathways involving the inhibition of pro-inflammatory mediators like COX-2 and cytokines. researchgate.netnih.gov
Table 1: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Pathway/Target Investigated | Observed Effect | Reference |
|---|---|---|---|
| MIA | STAT3/NF-κB/iNOS/COX-2 | Suppression of signaling pathways; Reduced inflammatory cytokines | nih.gov, nih.gov, nih.gov |
| Imidazo[1,2-a]pyridine Carboxylic Acids | COX-2 Inhibition | Preferential inhibition of COX-2; Reduced edema in vivo | researchgate.net |
| Imidazo[1,2-a]pyridine Esters | PGE2 Production | Decreased PGE2 formation in neural cells | researchgate.net |
Interaction with Human β-Amyloid Plaques
The imidazo[1,2-a]pyridine scaffold has been extensively investigated as a framework for developing ligands that bind to β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. nih.gov These compounds are primarily developed as imaging agents for the noninvasive detection of Aβ deposits in the brain using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov
A prominent example is the derivative known as IMPY, or 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine. nih.gov Structure-activity relationship studies have shown that IMPY and its analogues exhibit high binding affinity for Aβ aggregates. nih.gov In vitro binding assays using preformed Aβ aggregates demonstrated that IMPY competes effectively with other known Aβ ligands, showing a high binding affinity with an inhibition constant (Ki) of 15 nM. nih.gov Autoradiography of brain sections from transgenic Alzheimer's disease model mice using radiolabeled IMPY showed highly selective binding to amyloid structures. nih.gov
The development of fluorinated derivatives of IMPY, such as FEM-IMPY and FPM-IMPY, has been pursued to create PET radioligands. nih.gov These compounds also demonstrate moderate to high affinity for Aβ aggregates, with Ki values of 27 ± 8 nM and 40 ± 5 nM, respectively. nih.gov The interaction is thought to be driven by the planar aromatic structure of the imidazo[1,2-a]pyridine core, which can intercalate between the β-sheets of the amyloid fibrils. rsc.org While the specific interaction of this compound with Aβ plaques has not been detailed, the collective findings for the scaffold strongly suggest its potential to act as a ligand for these pathological protein aggregates. researchgate.netmdpi.com
Table 2: Binding Affinities of Imidazo[1,2-a]pyridine Derivatives to β-Amyloid Aggregates
| Derivative | Binding Affinity (Ki) | Method | Reference |
|---|---|---|---|
| IMPY (16) | 15 nM | In vitro competition assay with [125I]TZDM | nih.gov |
| Bromo derivative of IMPY | 10 nM | In vitro competition assay with [125I]TZDM | nih.gov |
| FPM-IMPY | 27 ± 8 nM | In vitro binding to Aβ aggregates | nih.gov |
| FEM-IMPY | 40 ± 5 nM | In vitro binding to Aβ aggregates | nih.gov |
DNA Interaction Studies and Alkylation Mechanisms
The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. For some heterocyclic compounds, this interaction can occur through intercalation, groove binding, or covalent modification via alkylation. mdpi.com Studies on heterocyclic amines structurally related to the imidazo[1,2-a]pyridine core, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), have demonstrated the capacity to form DNA adducts after metabolic activation. nih.gov This covalent binding to DNA can lead to mutations and initiate carcinogenic processes, but it is also a mechanism exploited in chemotherapy. nih.gov
While direct DNA alkylation studies for this compound are not extensively documented, research on related structures provides insights. For instance, the presence of a chloro substituent on other aromatic ring systems has been shown to positively influence DNA binding affinity. mdpi.com This is attributed to an increase in the molecule's hydrophobicity and altered electronic properties that can enhance dipole-dipole interactions within the DNA binding site. mdpi.com In some cases, a chloro group can also act as a hydrogen bond acceptor, further stabilizing the DNA-ligand complex. mdpi.com
The synthetic chemistry of imidazo[1,2-a]pyridines includes C3-alkylation reactions, demonstrating that the C3 position is susceptible to nucleophilic attack, which could theoretically be a site for interaction with biological nucleophiles like DNA bases. mdpi.com However, biological DNA alkylation by this specific compound has not been confirmed. Studies on metal complexes incorporating chloro-phenyl pyridine or imidazole ligands have shown that these complexes can bind to DNA, typically through an intercalative mode. researchgate.netresearchgate.net These findings suggest that the this compound structure possesses features conducive to DNA interaction, although the precise nature and biological consequence of this potential interaction require specific investigation.
Compound Names Table
| Abbreviation / Trivial Name | Chemical Name |
| MIA | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine |
| IMPY | 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine |
| FEM-IMPY | 6-Iodo-2-[4′-N-(2-fluoroethyl)methylamino]phenylimidazo[1,2-a]pyridine |
| FPM-IMPY | 6-Iodo-2-[4′-N-(3-fluoropropyl)methylamino]phenylimidazo[1,2-a]pyridine |
| PhIP | 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine |
| TZDM | 2-(4'-dimethylaminophenyl)-6-iodobenzothiazole |
Advanced Research Techniques and Methodologies for 3 Chloro 2 Phenylimidazo 1,2 a Pyridine Studies
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental to confirming the identity and structure of newly synthesized compounds like 3-chloro-2-phenylimidazo[1,2-a]pyridine. researchgate.net These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. ipb.pt For imidazo[1,2-a]pyridine (B132010) derivatives, ¹H and ¹³C NMR spectra provide key data. researchgate.netdtic.mil Although specific data for this compound is not readily available in the cited literature, analysis of closely related analogues allows for the prediction of characteristic chemical shifts. For instance, protons on the pyridine (B92270) ring and the phenyl substituent typically appear in the aromatic region (approx. 7.0-10.0 ppm in ¹H NMR), while the carbons of these rings resonate between 110-160 ppm in ¹³C NMR. rsc.orgrsc.org Two-dimensional NMR experiments like HMBC and HMQC can further confirm the connectivity between protons and carbons. mdpi.com
Interactive Table: NMR Data for Analogous Imidazo[1,2-a]pyridine Derivatives The following table presents ¹H and ¹³C NMR data for compounds structurally related to this compound, illustrating typical chemical shifts.
| Compound Name | Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|---|
| 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | ¹H NMR | CDCl₃ | 10.08 (s, 1H), 9.76 (m, 1H), 7.83-7.81 (m, 2H), 7.76-7.74 (m, 1H), 7.57-7.53 (m, 4H) | rsc.org |
| 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | ¹³C NMR | CDCl₃ | 179.72, 158.40, 146.01, 131.98, 131.55, 130.06, 129.75, 128.98, 126.77, 123.52, 120.84, 117.65 | rsc.org |
| 7-chloro-3-phenylimidazo[1,2-a]pyridine-2-carbaldehyde | ¹H NMR | CDCl₃ | 10.05 (s, 1H), 9.59-9.57 (d, J=7.2 Hz, 1H), 7.83-7.78 (m, 3H), 7.55-7.53 (m, 3H), 7.11-7.09 (m, 1H) | rsc.org |
| 7-chloro-3-phenylimidazo[1,2-a]pyridine-2-carbaldehyde | ¹³C NMR | CDCl₃ | 179.54, 158.84, 147.76, 136.97, 131.92, 130.07, 129.75, 128.94, 120.69, 116.62, 116.55 | rsc.org |
Infrared (IR) Spectroscopy Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum is expected to show characteristic bands corresponding to the vibrations of its structural components. Density functional theory (DFT) calculations can be used to compute the vibrational frequencies and assist in making reliable assignments. researchgate.net Key expected absorptions include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the fused heterocyclic system, and a C-Cl stretching vibration. researchgate.netnih.gov
Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. rsc.org Electrospray ionization (ESI) is a common method for generating ions of imidazo[1,2-a]pyridine derivatives. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the protonated molecule, which provides further structural information. nih.gov For example, studies on 3-phenoxy imidazo[1,2-a]pyridines have shown that a characteristic fragmentation pathway involves the homolytic cleavage of the bond at the C3 position, which is useful for identifying the substituent and the core scaffold. nih.gov
Chromatographic Purification and Analytical Methods (e.g., HPLC)
Chromatographic techniques are indispensable for the separation and purification of target compounds from reaction mixtures and for assessing their purity. ed.gov
High-Performance Liquid Chromatography (HPLC) Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis and purification of heterocyclic compounds. ptfarm.plmdpi.com A typical HPLC method involves an octadecyl (C18) column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. ptfarm.plresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance. ptfarm.plmdpi.com The method can be validated according to ICH guidelines to ensure it is selective, linear, accurate, and precise for quantifying the compound. researchgate.net
Interactive Table: Typical Parameters for HPLC Analysis of Related Compounds
| Parameter | Description | Example from Literature | Source |
|---|---|---|---|
| Stationary Phase (Column) | Typically a reversed-phase C18 column. | LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm) | ptfarm.pl |
| Mobile Phase | An isocratic or gradient mixture of organic solvent and aqueous buffer. | Acetonitrile and pH 3.0 phosphate (B84403) buffer (32:68 v/v) | researchgate.net |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min to 2.0 mL/min | mdpi.comresearchgate.net |
| Detection | UV detection at a specific wavelength. | 225 nm or 239 nm | ptfarm.plmdpi.com |
| Temperature | The column is often maintained at a constant temperature. | 40°C | researchgate.net |
Column Chromatography For preparative scale purification, flash column chromatography using silica (B1680970) gel is a standard and effective method. rsc.org The separation is based on the differential adsorption of the compounds onto the stationary phase (silica gel) while being eluted with a solvent system, typically a mixture of petroleum ether and ethyl acetate. rsc.org The process is monitored by thin-layer chromatography (TLC). rsc.org Simple recrystallization can also be an effective final purification step for highly crystalline compounds. ed.gov
In Vitro Biological Screening Methodologies for Mechanistic Insight
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are frequently subjected to a variety of in vitro biological assays to determine their therapeutic potential and mechanism of action. researchgate.net
Enzyme Inhibition Assays Many imidazo[1,2-a]pyridine derivatives are designed as enzyme inhibitors. For example, novel derivatives have been evaluated as potent and selective inhibitors of cyclooxygenase-2 (COX-2) using in vitro COX inhibition assays. researchgate.net These assays measure the ability of the compound to block enzyme activity, providing IC₅₀ values that quantify potency. researchgate.net Similarly, other derivatives have been screened for their inhibitory activity against receptor tyrosine kinases like c-Met, which are implicated in cancer development. nih.gov
Antimicrobial and Antiparasitic Assays The antimicrobial potential of this class of compounds is another area of intense investigation. For antitubercular activity, derivatives are screened against strains of Mycobacterium tuberculosis (e.g., H37Rv) using methods like the microplate Alamar Blue assay (MABA), which determines the minimum inhibitory concentration (MIC). nih.gov
Antiproliferative and Cytotoxicity Assays To assess anticancer potential, imidazo[1,2-a]pyridine derivatives are tested for their ability to inhibit the growth of various cancer cell lines. For example, compounds have been evaluated for their effect on the proliferation of c-Met-addicted cancer cells, such as the EBC-1 lung cancer cell line. nih.gov These assays help identify compounds that can selectively target cancer cells.
Interactive Table: Examples of In Vitro Screening for Imidazo[1,2-a]pyridine Derivatives
| Screening Methodology | Biological Target / Organism | Purpose | Source |
|---|---|---|---|
| In Vitro COX Inhibition Assay | Cyclooxygenase-2 (COX-2) Enzyme | To identify selective anti-inflammatory agents. | researchgate.net |
| Microplate Alamar Blue Assay (MABA) | Mycobacterium tuberculosis H37Rv | To determine antitubercular activity (MIC value). | nih.gov |
| Kinase Biochemical Assay | c-Met Kinase | To identify potent inhibitors for cancer therapy (IC₅₀ value). | nih.gov |
| Cell Proliferation Assay | EBC-1 Cancer Cell Line | To evaluate antiproliferative effects on c-Met addicted cells. | nih.gov |
Crystallography for Molecular Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov For imidazo[1,2-a]pyridine derivatives, crystallographic analysis confirms the planarity of the fused ring system and reveals the spatial orientation of substituents. nih.gov
In a study of a related compound, 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, X-ray diffraction analysis showed that the imidazo[1,2-a]pyridine ring system is nearly planar. nih.gov The analysis also determined the dihedral angles between the fused ring system and the phenyl ring substituent. nih.gov Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonds, which govern how the molecules are packed in the crystal lattice. nih.gov
Interactive Table: Example Crystallographic Data for an Imidazo[1,2-a]pyridine Derivative Data presented is for 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₅N₃O₄ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Unit Cell Dimensions | a = 15.9256 (14) Å, b = 14.8256 (14) Å, c = 7.6787 (6) Å, β = 90.566 (7)° | nih.gov |
| Dihedral Angle (fused ring to phenyl ring) | 22.74 (5)° | nih.gov |
| Key Structural Feature | The imidazo[1,2-a] pyridine ring system is almost planar (r.m.s. deviation = 0.017 Å). | nih.gov |
Future Directions and Emerging Research Avenues for 3 Chloro 2 Phenylimidazo 1,2 a Pyridine
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-chloro-2-phenylimidazo[1,2-a]pyridine and its derivatives is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign processes. Future research is centered on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
One promising and sustainable approach involves the direct chlorination of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold using chloramine-T. acs.org This method is exceptionally efficient, operating under solvent-free conditions at room temperature, and can be completed in a very short time. acs.org A key advantage is the simplicity of the process, which often eliminates the need for column chromatography for purification and is applicable for gram-scale synthesis, highlighting its practical utility. acs.org
Another innovative strategy is the use of solid-phase organic synthesis (SPOS) to create combinatorial libraries of imidazo[1,2-a]pyridine (B132010) derivatives. acs.org This technique involves attaching the imidazo[1,2-a]pyridine core to a polymer support, allowing for streamlined reactions and purifications. The preparation of polymer-bound 3-chloro-substituted imidazo[1,2-a]pyridine-8-carboxylates exemplifies this approach, enabling the rapid generation of diverse molecules for screening. acs.org
Furthermore, visible light-induced C-H functionalization is emerging as a powerful green chemistry tool. mdpi.com This method uses light as a renewable energy source to activate the molecule, allowing for precise modifications to the core structure. mdpi.com The development of such photochemical strategies for the imidazo[1,2-a]pyridine framework is an active area of research. mdpi.com Researchers are also exploring the use of ultrasound and integrated continuous flow systems, which have shown promise for the sustainable synthesis of related heterocyclic compounds and could be adapted for this compound. nih.gov
Table 1: Comparison of Modern Synthetic Strategies
| Synthetic Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Chlorination with Chloramine-T | Uses chloramine-T as a chlorinating agent for imidazoheterocycles. | Environmentally friendly, solvent-free, room temperature, rapid, scalable, and often requires no complex purification. | acs.org |
| Solid-Phase Synthesis | Synthesizes molecules on a polymer support. | Ideal for creating large libraries of compounds for high-throughput screening and simplifies purification. | acs.org |
| Visible Light-Induced Functionalization | Utilizes light as an energy source to drive chemical reactions. | Energy-efficient, eco-friendly, and allows for specific C-H bond activation. | mdpi.com |
| FeBr₃-Catalysed Reactions | Employs an iron catalyst for functionalization with aryl aldehydes. | Uses an inexpensive and abundant metal catalyst. | rsc.org |
Advanced SAR Elucidation and Predictive Modeling for Targeted Design
Future advancements in the application of this compound are heavily reliant on a deeper understanding of its structure-activity relationships (SAR). Advanced computational tools and predictive modeling are becoming indispensable for the targeted design of new analogues with enhanced potency and selectivity.
Molecular docking studies are a cornerstone of this effort, allowing researchers to visualize how derivatives of the imidazo[1,2-a]pyridine scaffold bind to specific biological targets. For instance, docking models have been used to design novel inhibitors of Dipeptidyl peptidase 4 (DPP-4), a target for type 2 diabetes. drugbank.com These studies revealed that modifications to the 2-phenyl group could significantly impact binding affinity, leading to the identification of more potent inhibitors. drugbank.com
The strategy of "scaffold hopping," combined with docking studies, is another powerful approach to designing new series of inhibitors based on the imidazo[1,2-a]pyridine core. drugbank.comrsc.org This involves replacing a central part of a known active molecule with the imidazo[1,2-a]pyridine scaffold while aiming to retain or improve biological activity.
Predictive modeling also extends to Quantitative Structure-Activity Relationship (QSAR) studies. By analyzing how different substituents on the imidazo[1,2-a]pyridine ring affect biological outcomes, researchers can build models that predict the activity of untested compounds. This allows for a more rational and efficient approach to drug discovery, prioritizing the synthesis of candidates with the highest probability of success.
Table 2: Research Findings from SAR and Modeling Studies
| Research Area | Key Finding | Implication for Design | Reference |
|---|---|---|---|
| DPP-4 Inhibition | Structural modifications of the 2-phenyl ring led to a potent inhibitor. The pyridine (B92270) moiety provides an additional pi-pi interaction with the enzyme. | Focus on substitutions on the phenyl ring and maintaining the core scaffold to enhance binding. | drugbank.com |
| c-Met Kinase Inhibition | Bioisosteric replacement on the scaffold led to the identification of a potent and selective inhibitor. | Systematic variation of substituents at different positions can optimize pharmacological properties. | nih.gov |
| KRAS G12C Inhibition | The imidazo[1,2-a]pyridine scaffold is suitable for developing covalent inhibitors. | The scaffold can be used as a novel backbone for designing targeted covalent anticancer agents. | rsc.org |
Exploration of New Biological Targets and Unraveling Undiscovered Mechanisms of Action
While the imidazo[1,2-a]pyridine scaffold is known for a range of biological activities, ongoing research aims to identify novel protein targets and elucidate the precise molecular mechanisms of action for compounds like this compound. researchgate.net This exploration opens up possibilities for treating a wider array of diseases.
Recent studies have successfully designed imidazo[1,2-a]pyridine derivatives that target critical enzymes involved in cancer and other conditions. These include:
c-Met Kinase: A receptor tyrosine kinase whose dysregulation is implicated in many cancers. nih.govresearchgate.net
KRAS G12C: A mutated protein that is a driver in several difficult-to-treat cancers. The discovery of imidazo[1,2-a]pyridine-based covalent inhibitors for this target is a significant breakthrough. rsc.org
Cholinesterases (AChE and BChE) and Lipoxygenase (LOX): These enzymes are key targets in the symptomatic treatment of Alzheimer's disease. benthamdirect.com
Dipeptidyl Peptidase 4 (DPP-4): An enzyme involved in glucose metabolism, making it a target for anti-diabetic drugs. drugbank.com
The mechanism of action for these derivatives typically involves the inhibition of enzyme activity, which in turn modulates downstream cellular signaling pathways. nih.gov For example, inhibiting c-Met can block the signaling cascades that lead to tumor growth and proliferation. nih.gov The potential to act as covalent inhibitors, where the compound forms a permanent bond with its target, offers a promising avenue for developing highly potent and durable therapeutic effects. rsc.org Future research will likely involve proteomic and genomic approaches to screen for new binding partners and unravel the complex biological networks affected by this class of compounds.
Interdisciplinary Research with Chemical Biology and Materials Science
The unique properties of the this compound scaffold make it an attractive candidate for interdisciplinary research, bridging medicinal chemistry with chemical biology and materials science.
In chemical biology , these compounds are being developed as molecular probes to study biological processes. The ability to create large libraries of these molecules through methods like solid-phase synthesis is crucial for screening and identifying tools for chemical biology research. acs.org Furthermore, the development of covalent inhibitors for specific proteins like KRAS G12C is a prime example of a chemical biology approach, providing highly selective probes to investigate protein function in living systems. rsc.org
In materials science , the imidazo[1,2-a]pyridine core is recognized for its potential in creating novel materials with specific optoelectronic properties. The rigid, planar structure and the presence of nitrogen atoms make it suitable for applications such as organic light-emitting diodes (OLEDs) or photochemical sensors. researchgate.net Research into the functionalization of the scaffold, for instance, by introducing fluoroalkyl groups, can significantly alter its electronic properties, paving the way for its use in advanced materials. mdpi.com The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives is another property that is being actively explored for the development of new sensors and imaging agents.
Q & A
Q. What are the most efficient synthetic routes for preparing 3-chloro-2-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
The synthesis of this compound can be optimized using two primary approaches:
- Ultrasound-assisted synthesis : A mixture of 2-aminopyridine, 2-bromoacetophenone derivatives, and K₂CO₃ in PEG-400 under ultrasonic irradiation (20 kHz, 60% amplitude) achieves high yields (70–85%) within 1–3 hours. This method minimizes side reactions and improves regioselectivity due to efficient energy transfer .
- Vilsmeier-Haack reaction : Reacting 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with phosphoryl trichloride in DMF at 353 K for 5 hours introduces the aldehyde group at the 3-position, which can be further functionalized. This method requires careful monitoring via TLC and purification via silica gel chromatography . Key factors: Solvent polarity (PEG-400 vs. DMF), reaction time, and catalyst/base selection (e.g., K₂CO₃ vs. no base) directly impact yield and purity.
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors, particularly during reactions involving volatile solvents (e.g., DMF) .
- First aid measures :
- Inhalation: Move to fresh air; administer artificial respiration if necessary.
- Skin contact: Wash with soap and water for 15 minutes.
- Spill management: Absorb with inert material and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria), compound concentrations, or incubation times. Standardize protocols using reference compounds (e.g., ciprofloxacin for antibacterial studies) .
- Structural analogs : Subtle changes (e.g., nitro vs. trifluoromethyl substituents) alter pharmacokinetics. Perform comparative SAR studies using a consistent scaffold .
- Recommended approach: Replicate studies under controlled conditions and validate results via orthogonal assays (e.g., MIC testing combined with time-kill curves) .
Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound derivatives?
- X-ray crystallography : Resolves crystal packing and absolute configuration, as demonstrated for 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing C-3 vs. C-6 chlorination). DEPT-135 and HSQC experiments aid in assigning quaternary carbons .
- Mass spectrometry (HRMS) : Validate molecular formulae and detect trace impurities (e.g., unreacted intermediates) .
Q. How does the choice of catalyst affect the regioselectivity in the synthesis of imidazo[1,2-a]pyridine derivatives?
- Zinc chloride : Promotes cyclization in multicomponent reactions, favoring C-3 substitution due to Lewis acid-mediated activation of carbonyl groups .
- Fe₂O₃@SiO₂/In₂O₃ nanocomposites : Enhance selectivity for C-6 functionalization in ultrasound-assisted reactions by modulating electron density at specific positions .
- Key insight: Catalyst acidity and nanoparticle surface morphology critically influence transition-state stabilization and regioselectivity .
Q. What computational methods are employed to predict the pharmacological potential of this compound analogs?
- Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase or human GABA receptors) to prioritize analogs with high binding affinity .
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structure with activity. Lipinski’s Rule of Five ensures drug-likeness .
- ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity risks early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
